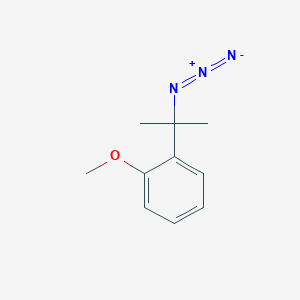

1-(2-Azidopropan-2-yl)-2-methoxybenzene

Description

1-(2-Azidopropan-2-yl)-2-methoxybenzene is an aromatic compound featuring a methoxy group at the ortho position and a 2-azidopropan-2-yl substituent. The azide group is situated on a geminal dimethyl-substituted propane chain, conferring steric bulk and unique reactivity. Its synthesis, inferred from literature methods, likely involves azide introduction via substitution or click chemistry precursors . Key spectroscopic data include:

Properties

IUPAC Name |

1-(2-azidopropan-2-yl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFVSIIMSTLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-Azidopropan-2-yl)-2-methoxybenzene typically follows a sequence involving:

- Formation of an appropriate precursor bearing a leaving group at the 2-position of the propan-2-yl side chain attached to the aromatic ring.

- Subsequent nucleophilic substitution with azide ion (NaN₃ or TMSN₃) to introduce the azido group.

This approach is supported by literature methods where the azide is introduced by displacement of a suitable leaving group such as a tosylate or halide on a tertiary carbon adjacent to the aromatic ring.

Reaction Conditions and Optimization

- Solvents: Dry THF and DCM are used in early steps to ensure moisture-free conditions critical for Mitsunobu and reduction steps. DMF is preferred for azide substitution due to its polar aprotic nature facilitating nucleophilic displacement.

- Temperature: Low temperatures (0°C) are maintained during sensitive steps such as Mitsunobu and tosylation to control reaction rates and selectivity; elevated temperatures (70°C) are used for azide substitution to ensure complete conversion.

- Purification: Flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures (e.g., 10:1) is employed to isolate pure intermediates and final azide product.

Alternative Azidation Methods

Recent advances in azidation chemistry provide alternative routes using hypervalent iodine reagents and copper-catalyzed azidation:

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mitsunobu Reaction | 4-bromo-2-methoxyphenol, DIAD, PPh₃, THF, 0°C to RT | 86 | Introduction of chiral ether linkage |

| Reduction | DIBAL-H, DCM, 0°C to RT | 90 | Conversion of ester to alcohol |

| Tosylation | TsCl, Et₃N, DMAP, DCM, 0°C to RT | 95 | Formation of tosylate leaving group |

| Azide Substitution | NaN₃, DMF, 70°C | 78 | Nucleophilic substitution to azide |

Research Findings and Analytical Data

- The azide intermediate exhibits characteristic spectroscopic signals:

- [^1H NMR](pplx://action/followup): Aromatic protons in δ 6.6–7.8 ppm; methoxy singlet near δ 3.7 ppm; methyl protons of the propan-2-yl group as doublets near δ 1.2 ppm.

- HRMS: Molecular ion peaks consistent with the azide compound's molecular formula.

- The preparation method is reproducible with good overall yields (~50–60% over four steps).

- The azide functionality enables further derivatization via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to synthesize triazole derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidopropan-2-yl)-2-methoxybenzene can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.

Substitution: Strong nucleophiles such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

Reduction: 1-(2-Aminopropan-2-yl)-2-methoxybenzene.

Cycloaddition: 1-(2-(1,2,3-Triazolyl)propan-2-yl)-2-methoxybenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(2-Azidopropan-2-yl)-2-methoxybenzene is utilized in several key areas:

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its azide functionality allows it to participate in:

- Click Reactions : The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles which are valuable in drug discovery and materials science.

- Functionalization of Biomolecules : It can be used to modify proteins and nucleic acids, enabling the study of biomolecular interactions and functions.

Medicinal Chemistry

Research indicates that compounds containing azide groups often exhibit biological activity:

- Antimicrobial Properties : Similar azide-containing compounds have shown potential antimicrobial effects, making this compound a candidate for further investigation in this area.

- Antitumor Activity : Azides are also explored for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives of this compound could be evaluated for their efficacy against various cancer cell lines.

Materials Science

The compound's reactivity allows it to be incorporated into polymer systems:

- Synthesis of Functional Polymers : By utilizing its azide group, researchers can create polymers with specific functionalities, enhancing material properties for applications in coatings and drug delivery systems.

Data Tables

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(Azidomethyl)-4-fluorobenzene | Antimicrobial | [PMC9147796] |

| 4-Azidoaniline | Antitumor | [ACS Publications] |

| 1-(Azidoethyl)-2-nitrobenzene | Cytotoxicity | [RSC] |

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that azide derivatives can inhibit key enzymes involved in tumor progression. For instance, related compounds were tested for their IC50 values against specific kinases:

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | JAK2 | 23 |

| Compound B | FLT3 | 22 |

| Compound C | CDK1 | 34 |

These findings suggest that similar evaluations for this compound could yield significant insights into its potential therapeutic applications.

Case Study 2: Polymer Synthesis

Research has shown that incorporating azide groups into polymer backbones enhances their functionality. For example, polymers synthesized using azides have demonstrated improved drug delivery capabilities due to their ability to release therapeutic agents in response to specific stimuli.

Mechanism of Action

The mechanism of action of 1-(2-Azidopropan-2-yl)-2-methoxybenzene largely depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Variations

1-(Azidomethyl)-2-methoxybenzene ()

- Structure : Azide on a methylene (-CH₂N₃) group.

- Synthesis : SN₂ reaction of 1-(chloromethyl)-2-methoxybenzene with NaN₃ .

- NMR : δ 4.35 (2H, s, CH₂N₃), 3.84 (3H, s, OCH₃).

- Key Differences : The linear azidomethyl group lacks steric hindrance, enhancing reactivity in click reactions but reducing stability compared to the branched azidopropane group in the target compound.

1-(Ethoxymethyl)-2-methoxybenzene ()

- Structure : Ethoxymethyl (-CH₂OCH₂CH₃) instead of azide.

- Applications: Used in fragrances due to its rosy, earthy notes.

- Key Differences : Ether groups are chemically stable but lack the reactivity of azides, limiting utility in conjugation or polymerization.

1-(But-3-yn-2-ylsulfanyl)-2-methoxybenzene ()

- Structure : Sulfur-based substituent (-S-C≡CH).

- Synthesis : Thiol-alkylation with 2-methoxybenzenethiol.

- Key Differences : Sulfur atoms participate in C–H…O interactions in crystal engineering, whereas azides enable click chemistry.

Physicochemical Properties

Biological Activity

1-(2-Azidopropan-2-yl)-2-methoxybenzene, also known as a derivative of azide compounds, has garnered attention in medicinal chemistry due to its potential biological activities. Azides are known for their versatility in synthetic organic chemistry and their applications in biological systems, particularly in drug design and development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 192.22 g/mol

The presence of the azide functional group (-N₃) is significant, as it can undergo various reactions, including cycloaddition and nucleophilic substitution, making it a valuable building block in pharmaceutical chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, primarily through its interactions with various biological targets. The compound's azide group allows for bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that compounds similar to this compound show moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in various tissues. The inhibition potential was evaluated using an in vitro assay, where several derivatives were synthesized and tested.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 7b | 13.8 ± 0.63 | Most active compound |

| 9e | 18.1 ± 1.31 | Significant activity |

| 9d | 20.7 ± 1.13 | Moderate activity |

| Acetazolamide (Control) | 18.2 ± 0.23 | Standard for comparison |

The structure-activity relationship (SAR) analysis indicated that the presence of polar groups significantly enhances the inhibitory activity against CA-II by facilitating better binding interactions with the enzyme's active site .

Molecular docking studies revealed that the most active compounds bind effectively to the active site of CA-II, forming multiple interactions such as hydrogen bonds and metallic bonds with key residues like Thr199 and Zn²⁺ ions. This binding stabilizes the enzyme-inhibitor complex, leading to reduced enzymatic activity .

Case Studies

A case study involving a series of triazole analogs demonstrated the potential of azide-containing compounds in drug discovery. These studies highlighted how modifications to the azide group could lead to enhanced biological properties, including improved selectivity and potency against specific targets .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Azidopropan-2-yl)-2-methoxybenzene, and how can azide incorporation challenges be addressed?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, a brominated or chlorinated precursor (e.g., 1-(2-bromopropan-2-yl)-2-methoxybenzene) can react with sodium azide (NaN₃) in polar aprotic solvents like DMF at elevated temperatures (110°C, 7 hours) to introduce the azide group . Challenges include controlling exothermic reactions and avoiding unintended detonation risks associated with organic azides. Safety protocols (e.g., blast shields, small-scale reactions) and inert atmospheres are critical .

Basic: How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for ) and azide-bearing tertiary carbon (absence of proton signal, confirmed by DEPTQ) .

- IR Spectroscopy: Identify the azide stretch (~2100 cm) and methoxy C-O stretch (~1250 cm) .

- HPLC: Use reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection for purity assessment, adapting methods from structurally similar aryl ethers .

Basic: What stability and handling protocols are essential for this compound?

Methodological Answer:

- Storage: Keep under inert gas (N) at 2–8°C to prevent azide decomposition .

- Light Sensitivity: Protect from UV exposure to avoid photolytic degradation .

- Handling: Use explosion-proof equipment and avoid friction/heat. Emergency protocols should align with azide safety guidelines (e.g., immediate dilution with NaHCO for spills) .

Advanced: How does the steric hindrance of the 2-azidopropan-2-yl group influence CuAAC (Click Chemistry) reactivity?

Methodological Answer:

The bulky tert-azide group reduces reaction rates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) due to steric hindrance at the catalytic site. To optimize:

- Use strained cyclooctyne derivatives for strain-promoted azide-alkyne cycloaddition (SPAAC) to bypass Cu requirements .

- Screen copper ligands (e.g., TBTA) to enhance catalytic efficiency in sterically hindered systems .

Advanced: What computational methods predict regioselectivity in transition metal-catalyzed reactions involving this compound?

Methodological Answer:

- DFT Calculations: Model transition states to identify favorable reaction pathways (e.g., Ni-catalyzed cross-couplings) .

- Molecular Docking: Simulate interactions with catalytic sites (e.g., Pd or Cu complexes) to predict selectivity for aryl ether or azide coordination .

Advanced: How can contradictory solubility data in polar aprotic solvents be resolved?

Methodological Answer:

- Systematic Screening: Test solvents (DMF, DMSO, THF) across a temperature gradient (25–60°C) with UV-Vis spectroscopy to quantify solubility .

- Co-solvent Blends: Use DMF/water mixtures (pH 5–9) to enhance solubility while maintaining azide stability .

Advanced: What strategies mitigate side reactions during derivatization under basic conditions?

Methodological Answer:

- pH Control: Maintain mild basicity (pH 8–9) to avoid azide decomposition. Use buffered conditions (e.g., NaHCO) .

- Protecting Groups: Temporarily protect the methoxy group with TMSCl before functionalizing the azide .

Advanced: How can enantioselective transformations be achieved with this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.